Phosphonic acid, (1-chloro-1-phenylethyl)-
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Overview
Description
Phosphonic acid, (1-chloro-1-phenylethyl)- is an organophosphorus compound with the molecular formula C8H10ClO3P. It is characterized by the presence of a phosphonic acid group bonded to a 1-chloro-1-phenylethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, (1-chloro-1-phenylethyl)- can be synthesized through several methods. One common approach involves the reaction of 1-chloro-1-phenylethyl chloride with a phosphite ester, followed by hydrolysis to yield the desired phosphonic acid . The reaction conditions typically include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of phosphonic acids often involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (1-chloro-1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine oxides or other reduced phosphorus compounds.
Substitution: The chlorine atom in the 1-chloro-1-phenylethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phenylethyl compounds .
Scientific Research Applications
Phosphonic acid, (1-chloro-1-phenylethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of phosphonic acid, (1-chloro-1-phenylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The phosphonic acid group can form strong bonds with metal ions or active sites in enzymes, leading to inhibition or modulation of their activity. The 1-chloro-1-phenylethyl moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic acid: Similar in structure but lacks the 1-chloro-1-phenylethyl group.
Methylphosphonic acid: Contains a methyl group instead of the phenylethyl group.
Ethylphosphonic acid: Contains an ethyl group instead of the phenylethyl group.
Uniqueness
Phosphonic acid, (1-chloro-1-phenylethyl)- is unique due to the presence of the 1-chloro-1-phenylethyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications .
Properties
CAS No. |
50655-83-9 |
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Molecular Formula |
C8H10ClO3P |
Molecular Weight |
220.59 g/mol |
IUPAC Name |
(1-chloro-1-phenylethyl)phosphonic acid |
InChI |
InChI=1S/C8H10ClO3P/c1-8(9,13(10,11)12)7-5-3-2-4-6-7/h2-6H,1H3,(H2,10,11,12) |
InChI Key |
FIDRMXZKSYDDJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(P(=O)(O)O)Cl |
Origin of Product |
United States |
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